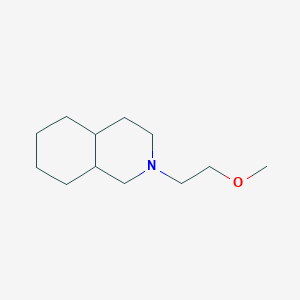
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline is a chemical compound with a complex molecular structure. It has gained significant attention in the scientific community due to its potential applications in different fields.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline is not fully understood. However, it has been proposed that it exerts its analgesic and anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been suggested that it may act on the dopaminergic and cholinergic systems in the brain, which are involved in the regulation of movement and cognition.
Biochemical and Physiological Effects:
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline has been found to have significant biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to improve cognitive function and motor coordination in animal models of Parkinson's disease and Alzheimer's disease. In addition, it has been found to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easy to handle and use in different experimental setups. However, one of the main limitations is its high cost and limited availability, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for the research on 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline. One of the main areas of focus is the development of new pain-relieving drugs based on its analgesic and anti-inflammatory properties. Another area of focus is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, there is a need for further research on its antimicrobial and antifungal properties, which may lead to the development of new antibiotics. Finally, there is a need for the development of new synthesis methods that can improve the yield and purity of the product, thereby reducing its cost and increasing its availability for research purposes.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline involves the condensation reaction of 2-methoxyethylamine and cyclohexanone in the presence of sodium ethoxide. This reaction leads to the formation of the intermediate product, which is then reduced using sodium borohydride to obtain the final product. The purity and yield of the product can be improved by using different purification techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline has been extensively studied for its potential applications in different fields of research. It has been found to have significant analgesic and anti-inflammatory properties, which make it a potential candidate for the development of new pain-relieving drugs. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, it has been found to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-14-9-8-13-7-6-11-4-2-3-5-12(11)10-13/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJXZURCAZCUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC2CCCCC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516669.png)




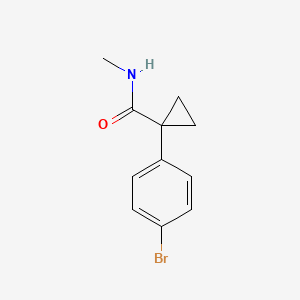
![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)
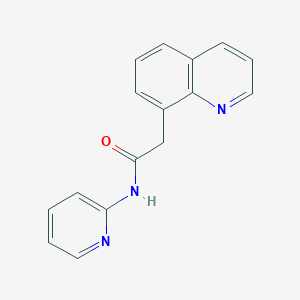
![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)
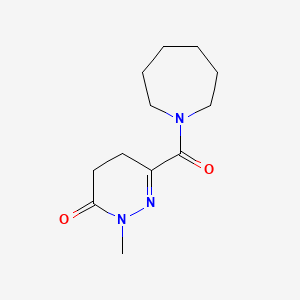
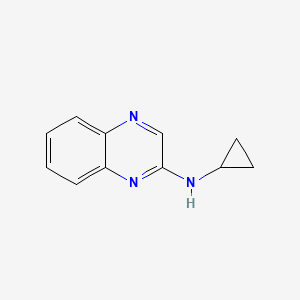
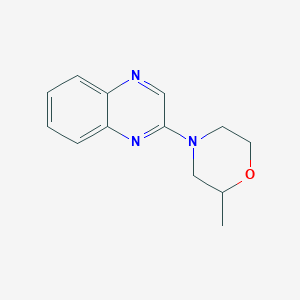
![3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)
